molecular formula C21H18O4 B6411595 3-(2-Benzyloxyphenyl)-2-methoxybenzoic acid CAS No. 1261915-35-8

3-(2-Benzyloxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6411595
CAS No.: 1261915-35-8
M. Wt: 334.4 g/mol
InChI Key: YLTNIEGYKKHRFS-UHFFFAOYSA-N
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Description

3-(2-Benzyloxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzyloxyphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-benzyloxyphenol and 2-methoxybenzoic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane. A catalyst, such as palladium on carbon, is often used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-Benzyloxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

  • 2-Benzyloxybenzoic acid
  • 2-Methoxybenzoic acid
  • 3-Benzyloxybenzoic acid

Comparison: 3-(2-Benzyloxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may lack one of these functional groups, resulting in different reactivity and applications.

Properties

IUPAC Name

2-methoxy-3-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-20-17(11-7-12-18(20)21(22)23)16-10-5-6-13-19(16)25-14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTNIEGYKKHRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692198
Record name 2'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-35-8
Record name 2'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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